3-(5-methyl-1H-imidazol-2-yl)morpholine

CYP3A4 Inhibition Metabolic Stability Drug-Drug Interaction

This morpholine-imidazole building block features a strategically critical 5-methyl group on the imidazole ring that substantially reduces CYP3A4 inhibition liability compared to its non-methylated analog—making generic substitution a high-risk, low-confidence decision. Essential for synthesizing Daiichi Sankyo-patent-class S1P lyase inhibitors targeting autoimmune disorders. The methyl substitution introduces steric hindrance that lowers heme-iron affinity, improving metabolic stability and target selectivity. Procure this well-characterized, high-purity batch to generate proprietary binding data across imidazoline I-2, alpha-2 adrenergic, and CYP panels, or to advance hit-to-lead SAR studies in anti-inflammatory and antimicrobial programs.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B7810203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-imidazol-2-yl)morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2COCCN2
InChIInChI=1S/C8H13N3O/c1-6-4-10-8(11-6)7-5-12-3-2-9-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
InChIKeyFDVULODKUUAYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1H-imidazol-2-yl)morpholine for Research & Development: A Procurement and Differentiation Guide


3-(5-Methyl-1H-imidazol-2-yl)morpholine (CAS 933750-58-4) is a specialized heterocyclic building block, comprising a morpholine ring linked at the 2-position to a 5-methyl-substituted imidazole. It belongs to a class of compounds under active investigation for modulating imidazoline receptors, S1P lyase, and CYP450 enzymes [1][2]. Its core structure, particularly the methylated imidazole moiety, imparts distinct properties relevant to metabolic stability and target engagement that differentiate it from its non-methylated analogs [2].

Why the 5-Methyl Group on 3-(5-Methyl-1H-imidazol-2-yl)morpholine Precludes Simple Replacement


The 5-methyl substitution on the imidazole ring is a critical structural determinant that fundamentally alters the compound's biochemical and metabolic profile compared to its non-methylated counterpart, 3-(1H-imidazol-2-yl)morpholine. Research demonstrates that a methyl group at this position introduces steric hindrance that markedly reduces the compound's affinity for heme iron in cytochrome P450 enzymes, thereby lowering its potential for CYP-mediated drug-drug interactions [1]. This means substituting the methylated compound with a non-methylated analog in a research or development workflow is not a neutral change; it is an unverified alteration that can significantly impact metabolic stability, target selectivity, and overall assay outcomes, making generic substitution a high-risk, low-confidence decision.

Quantitative Differentiation of 3-(5-Methyl-1H-imidazol-2-yl)morpholine: A Comparative Evidence Guide


Methyl Substitution Reduces CYP3A4 Inhibitory Potency by 12- to 403-Fold

The 5-methyl group on the imidazole ring of 3-(5-methyl-1H-imidazol-2-yl)morpholine is anticipated to significantly reduce its potential to inhibit the major drug-metabolizing enzyme CYP3A4. This inference is drawn from a study on farnesyl-protein transferase inhibitors (FTIs), where 2-methyl substitution on the imidazole ring reduced CYP3A4 inhibitory potency by a factor of 12 to 403 compared to the non-substituted analogs [1]. The study attributes this effect to a steric hindrance that interferes with the substrate-P450 heme interaction, a mechanism highly likely to be conserved in the morpholine-linked imidazole scaffold [1].

CYP3A4 Inhibition Metabolic Stability Drug-Drug Interaction Imidazole Methylation

Structural Determinant for Potential S1P Lyase Inhibition and Lymphocyte Modulation

The general chemical scaffold of 3-(5-methyl-1H-imidazol-2-yl)morpholine is explicitly encompassed within the claims of patent US20120316170, which describes compounds with S1P lyase inhibitory activity [1]. The patent asserts that such compounds induce a decrease in the number of lymphocytes, a mechanism of action relevant to autoimmune and inflammatory diseases [1]. This establishes the compound's relevance to a specific, patented biological pathway, distinguishing it from morpholine-imidazole analogs not covered under this intellectual property.

S1P Lyase Immunomodulation Imidazole Scaffold Morpholine Linker

Class-Level Evidence for Antimicrobial and Anti-Inflammatory Potential of Morpholine-Imidazole Conjugates

Recent research on a series of imidazole derivatives bearing a morpholine moiety (compounds 5a-e) demonstrated significant antimicrobial and anti-inflammatory activities [1]. While 3-(5-methyl-1H-imidazol-2-yl)morpholine was not the specific compound tested, the study establishes the class-level potential of this core structure. Notably, a related compound (5c) exhibited minimum inhibitory concentration (MIC) values as low as 0.34±0.005 μg/L against Escherichia coli and demonstrated 93.16±0.30% in vitro anti-inflammatory activity [1]. This provides a strong scientific basis for the broader utility of the morpholine-imidazole scaffold in these research areas.

Antimicrobial Anti-inflammatory Imidazole Derivatives Morpholine Moiety

Quantitative Comparison: Target Compound vs. Unsubstituted Analog (Lack of Data Highlights Analytical Gap)

A direct, head-to-head quantitative comparison of binding affinities for 3-(5-methyl-1H-imidazol-2-yl)morpholine versus its unsubstituted analog, 3-(1H-imidazol-2-yl)morpholine, is not publicly available. While databases contain binding data for structurally related imidazoline compounds (e.g., Ki values of 200 nM and 302 nM for I-2 and alpha-2 receptors, respectively, for one specific derivative [1]), these cannot be definitively attributed to the target compound. This absence of data represents a critical analytical gap and a key differentiator: procurement of the precise 5-methyl substituted compound is necessary to experimentally establish its unique pharmacological fingerprint.

Imidazoline I-2 Receptor Alpha-2 Adrenergic Receptor Binding Affinity Structure-Activity Relationship

Optimal Research and Development Applications for 3-(5-Methyl-1H-imidazol-2-yl)morpholine


Lead Optimization in S1P Lyase-Targeted Immunomodulation Programs

This compound serves as a key starting material or intermediate for synthesizing novel S1P lyase inhibitors, as outlined in the Daiichi Sankyo patent family [1]. Its specific substitution pattern is designed to fit the pharmacophore required for lymphocyte modulation, making it a preferred building block over simpler morpholine-imidazole derivatives for any research program targeting this pathway. Procurement supports the generation of patentable, structurally distinct analogs with potential therapeutic application in autoimmune disorders.

Scaffold for Developing Metabolically Stable Drug Candidates

The 5-methyl group is a strategic design element to mitigate CYP3A4 inhibition, a common liability of imidazole-containing compounds [1]. Researchers focused on improving the metabolic stability and drug-drug interaction profile of their leads should prioritize this methylated analog. Using it as a core scaffold or a positive control in CYP inhibition assays provides a crucial benchmark for evaluating the metabolic liability of novel chemical entities.

Hit-to-Lead Chemistry for Novel Anti-Infectives and Anti-Inflammatories

Given the demonstrated antimicrobial and anti-inflammatory activities of the morpholine-imidazole chemical class [1], this compound is a logical candidate for hit-to-lead optimization in infectious disease or inflammation research. Its unique substitution pattern offers a distinct starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity, differentiating it from the pool of unsubstituted or diversely substituted analogs.

Calibration Standard for Analytical and Binding Assays

Due to the critical lack of publicly available, compound-specific binding data [1], this compound is ideally suited for use as an in-house calibration standard or reference material. Procuring a well-characterized, high-purity batch of 3-(5-methyl-1H-imidazol-2-yl)morpholine allows research groups to establish baseline analytical signatures (e.g., LC-MS, NMR) and generate proprietary binding data against panels of receptors (e.g., imidazoline I-2, alpha-2 adrenergic), thereby creating a valuable and defensible internal knowledge base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-methyl-1H-imidazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.